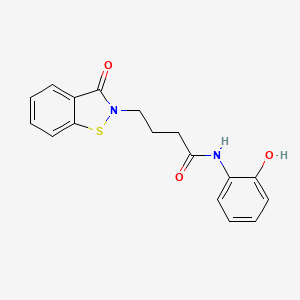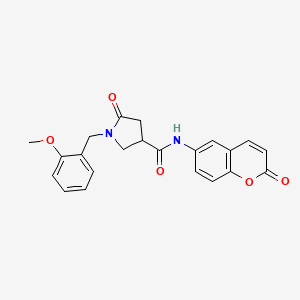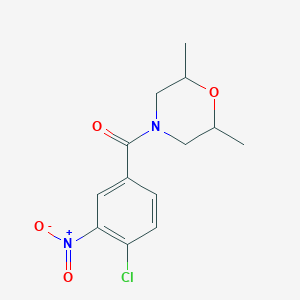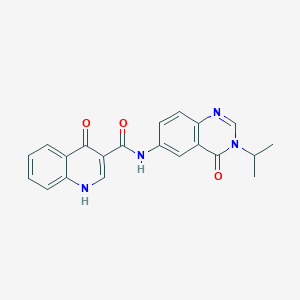
2-chloro-N-(1-methyl-1H-benzimidazol-5-yl)-5-(propan-2-yl)-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:
2-Chloro: Indicates the presence of a chlorine atom at a specific position.
N-(1-methyl-1H-benzimidazol-5-yl): Refers to a benzimidazole ring with a methyl group attached at the nitrogen position.
5-(propan-2-yl): Indicates an isopropyl (propan-2-yl) group at a specific position.
1,3-thiazole-4-carboxamide: Describes a thiazole ring with a carboxamide functional group.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Oxidation: The thiazole ring can undergo oxidation to form a thiazole-4-carboxylic acid.
Reduction: Reduction of the carboxamide group yields the corresponding amine.
Substitution: Chlorine can be substituted by various nucleophiles.
Common Reagents: Thionyl chloride, bases, reducing agents.
Major Products: Thiazole derivatives, amides, and substituted benzimidazoles.
Scientific Research Applications
Medicine: Investigated as potential antitumor agents due to benzimidazole moiety’s activity against cancer cells.
Antifungal Properties: Benzimidazole derivatives exhibit antifungal effects.
Biological Studies: Used as fluorescent probes for cellular imaging.
Industry: Notable applications in pharmaceuticals and agrochemicals.
Mechanism of Action
Molecular Targets: Likely interacts with DNA or proteins due to its benzimidazole ring.
Pathways: Further research needed to elucidate specific pathways.
Comparison with Similar Compounds
Unique Features: The combination of benzimidazole, thiazole, and isopropyl groups sets it apart.
Similar Compounds: Other benzimidazole-based compounds like albendazole and omeprazole.
Properties
Molecular Formula |
C15H15ClN4OS |
|---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
2-chloro-N-(1-methylbenzimidazol-5-yl)-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H15ClN4OS/c1-8(2)13-12(19-15(16)22-13)14(21)18-9-4-5-11-10(6-9)17-7-20(11)3/h4-8H,1-3H3,(H,18,21) |
InChI Key |
PMAMLNBYHIRBHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Cl)C(=O)NC2=CC3=C(C=C2)N(C=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(dimethylamino)ethyl]-7-ethyl-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11027161.png)
![2-[(3-methylbutyl)amino]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B11027162.png)
![1-(2,4-dimethoxyphenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11027165.png)
![N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6-dimethylquinazolin-2-amine](/img/structure/B11027174.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-phenylbutanamide](/img/structure/B11027178.png)
![Tetramethyl 6'-(2-bromobenzoyl)-5',5',7'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11027187.png)


![2-(2-methoxyethyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11027203.png)

![3-(2-methylphenyl)-12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11027227.png)


